Benzyl (2-azido-4-chlorobutanoyl)carbamate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
647013-63-6 |
|---|---|
Molecular Formula |
C12H13ClN4O3 |
Molecular Weight |
296.71 g/mol |
IUPAC Name |
benzyl N-(2-azido-4-chlorobutanoyl)carbamate |
InChI |
InChI=1S/C12H13ClN4O3/c13-7-6-10(16-17-14)11(18)15-12(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,18,19) |
InChI Key |
XMBKSIUSLNXBFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(=O)C(CCCl)N=[N+]=[N-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Benzyl 2 Azido 4 Chlorobutanoyl Carbamate and Analogues
Retrosynthetic Disconnections and Fragment Coupling Strategies
Retrosynthetic analysis is a powerful tool in organic synthesis that allows for the deconstruction of a target molecule into simpler, commercially available, or easily synthesizable precursors. For Benzyl (B1604629) (2-azido-4-chlorobutanoyl)carbamate, this analysis reveals several logical disconnections, primarily centered around the formation of the carbamate (B1207046) linkage and the construction of the functionalized butanoyl chain.
Formation of the Carbamate Linkage
The carbamate moiety is a critical functional group in a vast array of biologically active compounds and is prized for its chemical stability and ability to participate in hydrogen bonding. nih.gov The synthesis of the carbamate linkage in the target molecule can be approached in several ways. A common and effective method involves the reaction of an alcohol with an isocyanate. wikipedia.org In the context of Benzyl (2-azido-4-chlorobutanoyl)carbamate, this would involve the reaction of benzyl alcohol with a suitable isocyanate precursor derived from the 2-azido-4-chlorobutanoyl fragment.
Alternatively, carbamates can be formed from the reaction of carbamoyl (B1232498) chlorides with alcohols or from the coupling of chloroformates with amines. wikipedia.org Another versatile method is the Curtius rearrangement, where an acyl azide (B81097) is thermally decomposed to an isocyanate, which is then trapped by an alcohol to form the carbamate. nih.govwikipedia.org This latter approach is particularly relevant given the azido (B1232118) functionality already present in the target molecule's name, suggesting that an acyl azide could be a key intermediate.
Three-component coupling reactions, for instance, reacting amines, carbon dioxide, and halides, present a mild and efficient route to carbamates. organic-chemistry.org This method avoids common side reactions like N-alkylation. organic-chemistry.org Additionally, solid-phase synthesis techniques have been developed for the preparation of alkyl carbamates, offering advantages in purification and handling. nih.gov
Introduction of the 2-Azido-4-chlorobutanoyl Moiety
The 2-azido-4-chlorobutanoyl portion of the molecule presents its own synthetic challenges, namely the stereoselective introduction of the azide group at the C-2 position and the presence of the chloro group at the C-4 position. This moiety is typically introduced as a pre-functionalized building block that is then coupled with the benzyl carbamate precursor.
One strategy involves the synthesis of a 2-azido-4-chlorobutanoyl chloride or a similar activated carboxylic acid derivative. This activated species can then react with an appropriate amine or alcohol to form the desired amide or ester linkage, respectively, which in this case would be the carbamate nitrogen. The synthesis of such a butanoyl chloride would start from a suitable precursor, such as a derivative of glutamic acid or another four-carbon backbone.
Assembling the Substituted Butanoyl Chain
The construction of the 2-azido-4-chlorobutanoyl chain itself requires careful planning to ensure the correct placement of the chloro and azido functionalities. A plausible synthetic route could start from a commercially available four-carbon starting material, such as 1,4-butanediol, which can be sourced from renewable biomass. researchgate.net
A potential synthetic sequence could involve:
Halogenation: Selective chlorination at one of the terminal positions of a suitable precursor.
Activation of the other terminus: Conversion of the other terminal functional group (e.g., an alcohol) into a good leaving group for subsequent azidation.
Azidation: Introduction of the azide group at the C-2 position, often via nucleophilic substitution.
For instance, a synthetic pathway to a related compound, methyl 2-azido-4-cyanobutyrate, involved the reaction of methyl 2-azido-4-iodobutyrate with potassium cyanide. prepchem.com This highlights a strategy where a di-halogenated or halo-ester precursor is used to introduce the desired functionalities sequentially. The synthesis of 2-azido-N-(4-methylphenyl)acetamide was achieved by reacting 2-chloro-N-(p-tolyl)acetamide with sodium azide. nih.gov
Precision Azidation Techniques in Organic Synthesis
The introduction of an azide group is a cornerstone of many synthetic pathways, providing a versatile handle for further transformations, including reduction to amines, participation in cycloaddition reactions (like "click chemistry"), and the formation of nitrogen-containing heterocycles. researchgate.net
Nucleophilic Substitution with Azide Anions
One of the most fundamental and widely used methods for introducing an azide group is through the nucleophilic substitution (SN2) reaction. masterorganicchemistry.comresearchgate.net This reaction involves the displacement of a good leaving group (such as a halide or a sulfonate ester) by the azide anion (N₃⁻). ucsb.edukau.edu.sa The azide ion is an excellent nucleophile, making this a highly efficient transformation. masterorganicchemistry.com
For the synthesis of this compound, a precursor containing a suitable leaving group at the C-2 position of the butanoyl chain would be required. The reaction is typically carried out using sodium azide in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The stereochemistry of the reaction proceeds with inversion of configuration at the chiral center, a key consideration in asymmetric synthesis. masterorganicchemistry.comlibretexts.org
Diazo Transfer Reactions for Aliphatic Azides
Diazo transfer reactions provide an alternative and powerful method for the synthesis of azides, particularly from primary amines. researchgate.netorganic-chemistry.org This method involves the reaction of a primary amine with a diazo-transfer reagent, such as triflyl azide (TfN₃) or imidazole-1-sulfonyl azide. researchgate.netorganic-chemistry.org This reaction has proven to be compatible with a wide range of functional groups. researchgate.net
In the context of synthesizing the target molecule, if a precursor containing a primary amine at the C-2 position of the butanoyl chain is accessible, a diazo transfer reaction could be a highly effective strategy for introducing the azide group. This approach has been successfully employed in the synthesis of complex molecules, including DNA-encoded libraries and modified RNA. nih.govrsc.orgnih.gov The mechanism generally involves the attack of the amine on the diazo transfer reagent, followed by the elimination of a sulfonamide byproduct. wikipedia.org More modern and safer diazo-transfer reagents, such as imidazole-1-sulfonyl azide hydrochloride, have been developed to mitigate the explosive nature of older reagents like tosyl azide. organic-chemistry.orgorgsyn.org
Stereochemical Control in the Formation of the α-Azido Stereocenter
The introduction of an azide group at the α-position to a carbonyl moiety creates a chiral center, the stereochemistry of which can be crucial for the biological activity of the final molecule. Consequently, the development of stereoselective azidation methods is of paramount importance. Various strategies have been explored to achieve high levels of enantioselectivity or diastereoselectivity in the synthesis of α-azido carbonyl compounds.
One prominent approach involves the use of chiral auxiliaries. For instance, a chiral N-azidoacetyl thiazolidinethione can undergo direct addition to dialkyl acetals, catalyzed by a simple nickel(II) complex. fao.org This method provides access to anti-β-alkoxy-α-azido carboxylic derivatives with good yields and high stereocontrol. fao.org The thiazolidinethione auxiliary effectively directs the approach of the electrophile, leading to the preferential formation of one diastereomer.
Another powerful strategy is the use of chiral catalysts in azidation reactions. Asymmetric catalysis can be employed in the reaction of α-diazo carbonyl compounds, which are isoelectronic to azides, to achieve enantioselective transformations. nih.govacs.org While not a direct azidation, the principles of stereochemical induction by chiral catalysts, such as rhodium(II) complexes, in reactions involving carbenoid intermediates are well-established and can be conceptually applied to azidation reactions. acs.org
In the context of carbohydrate chemistry, which often deals with complex stereochemical challenges, gold-catalyzed SN2 glycosylation has been developed for the highly stereoselective synthesis of 2-azido-2-deoxyglycosides. nih.gov This method utilizes a directing group on the glycosyl donor to control the stereochemical outcome of the glycosylation, resulting in the formation of a specific anomer with high selectivity. nih.gov While applied to glycosides, the underlying principle of neighboring group participation or directed attack could be adapted for the stereocontrolled synthesis of other α-azido compounds.
The stereochemical outcome of azidation can also be influenced by the substrate itself. For example, in the synthesis of 2-azido-2-deoxyglycosides, the protecting groups on the sugar ring can significantly affect the stereoselectivity of the reaction. nih.gov This highlights the importance of substrate design in achieving the desired stereoisomer.
A summary of representative stereoselective methods for the formation of α-azido centers is presented in the table below.
| Method | Catalyst/Auxiliary | Substrate Type | Key Feature | Ref |
| Asymmetric Aldol Addition | Chiral N-azidoacetyl thiazolidinethione / Ni(II) complex | Dialkyl acetals | High diastereoselectivity for anti-products | fao.org |
| Gold-Catalyzed SN2 Glycosylation | Gold(I) catalyst with directing group | Glycosyl donors | High stereoselectivity for specific anomers | nih.gov |
| Substrate-Controlled Azidonitration | None (substrate-directed) | Glycals | Stereochemistry controlled by existing chiral centers | elsevierpure.com |
Chemical Reactivity and Transformative Pathways of Benzyl 2 Azido 4 Chlorobutanoyl Carbamate
Reactivity of the Azido (B1232118) Functional Group
The azide (B81097) moiety is a high-energy functional group known for its diverse reactivity. It can participate in cycloadditions, reductions, and decompositions, providing access to a variety of nitrogen-containing compounds.
The azido group in Benzyl (B1604629) (2-azido-4-chlorobutanoyl)carbamate is an ideal substrate for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.gov This reaction involves the [3+2] cycloaddition between the azide and a terminal alkyne, catalyzed by a copper(I) species, to regioselectively yield a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov The reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. beilstein-journals.org The resulting triazole ring is a valuable pharmacophore and a stable linker in various chemical applications. nih.gov
Numerous copper sources and ligands can be employed to facilitate this transformation, often with high yields at room temperature. nih.govbeilstein-journals.org The choice of solvent can also influence the reaction's efficiency, with polar aprotic solvents or aqueous systems often being effective. beilstein-journals.orgbeilstein-journals.org
Table 1: Representative Conditions for CuAAC Reactions with Benzyl Azide Analogs
| Catalyst System | Ligand/Additive | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| [Cu(PPh₃)₂]NO₃ | None | Toluene | Room Temp | 40 min | 96 | beilstein-journals.org |
| CuI | Et₃N | Cyrene™ | 30 °C | 12 h | >95 | beilstein-journals.org |
| CuSO₄·5H₂O | Sodium Ascorbate | Water/t-BuOH | Room Temp | - | - | nih.gov |
| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | None | Neat | Room Temp | 5 min | Quantitative | nih.gov |
| Cu(OAc)₂ | None | Toluene | Room Temp | 1 h | Complete | beilstein-journals.org |
The Staudinger reduction offers a mild and efficient method for converting the azido group into a primary amine. nih.govorganic-chemistry.org This reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃). The initial step is a nucleophilic attack by the phosphine on the terminal nitrogen of the azide, forming a phosphazide (B1677712) intermediate. nih.gov This intermediate then loses a molecule of dinitrogen (N₂) to produce an iminophosphorane. organic-chemistry.org Subsequent hydrolysis of the iminophosphorane yields the primary amine and the corresponding phosphine oxide, such as triphenylphosphine oxide. nih.gov
This transformation is highly selective for the azide group and is compatible with a wide range of other functional groups, including the carbamate (B1207046) and alkyl chloride present in the target molecule. nih.gov The resulting product, Benzyl (2-amino-4-chlorobutanoyl)carbamate, is a valuable intermediate for further derivatization, such as peptide synthesis or intramolecular cyclization.
Organic azides are known to undergo decomposition upon heating or irradiation with UV light, extruding N₂ gas to generate a highly reactive nitrene intermediate. nih.gov This nitrene species can then undergo various rapid transformations. In the context of Benzyl (2-azido-4-chlorobutanoyl)carbamate, the generated nitrene could participate in:
Intramolecular C-H insertion: The nitrene could insert into a nearby C-H bond, leading to the formation of a new heterocyclic ring system.
Rearrangement: A Curtius-type rearrangement could occur, where a group migrates to the nitrogen atom, potentially leading to the formation of an isocyanate.
The specific pathway is often influenced by the substrate's structure and the reaction conditions. Transition metal catalysts, such as those based on rhodium(II), are known to catalyze the decomposition of azides at lower temperatures, providing controlled access to nitrene-derived products like carbazoles from biaryl azides. nih.gov Photochemical activation provides an alternative mild method for generating the nitrene intermediate. nih.gov
Reactivity of the Alkyl Chloride Moiety
The C4-chloro group represents a second key reactive site within the molecule, functioning as an electrophilic center susceptible to nucleophilic attack.
The structure of this compound allows for potential intramolecular cyclization reactions, particularly after the transformation of the azide group. If the azide is reduced to a primary amine via the Staudinger reduction, this newly formed nucleophilic amine can attack the electrophilic carbon at the C4 position. nih.gov This intramolecular nucleophilic substitution would result in the formation of a stable five-membered heterocyclic ring, a substituted 2-pyrrolidinone (B116388) derivative, with the elimination of hydrogen chloride. Such cyclizations are often kinetically favored when they lead to five- or six-membered rings.
The primary alkyl chloride at the C4 position is an excellent substrate for intermolecular bimolecular nucleophilic substitution (SN2) reactions. nih.gov This pathway is favored over the unimolecular (SN1) mechanism because the formation of a primary carbocation is energetically unfavorable. In an SN2 reaction, an external nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion in a single, concerted step. This reaction proceeds with an inversion of stereochemistry at the carbon center. A wide variety of nucleophiles can be used to displace the chloride, introducing new functional groups into the molecule.
Table 2: Potential Intermolecular Nucleophilic Substitution Products
| Nucleophile | Reagent Example | Product Functional Group |
|---|---|---|
| Hydroxide (B78521) | NaOH | 4-hydroxy |
| Cyanide | NaCN | 4-cyano (nitrile) |
| Alkoxide | NaOCH₃ | 4-methoxy (ether) |
| Thiolate | NaSH | 4-mercapto (thiol) |
| Amine | NH₃ | 4-amino |
| Azide | NaN₃ | 4-azido |
Reactivity of the Carbamate Functional Group
The benzyl carbamate group is a key reactive center in the molecule, primarily serving as a protecting group for the underlying amine. Its reactivity is well-documented and provides several pathways for transformation.
The stability of the carbamate linkage is highly dependent on the pH of the environment. Both acidic and basic conditions can facilitate its cleavage, though the mechanisms and efficacy differ significantly.
Acid-Catalyzed Hydrolysis:
Acid-catalyzed hydrolysis is a common and generally efficient method for the deprotection of benzyl carbamates. fishersci.co.uk The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by nucleophilic attack by water to form a tetrahedral intermediate. The subsequent collapse of this intermediate and loss of the benzyl group ultimately leads to the formation of a carbamic acid, which is unstable and readily decarboxylates to yield the free amine, carbon dioxide, and benzyl alcohol.
The general mechanism is as follows:
Protonation of the carbamate carbonyl oxygen.
Nucleophilic attack by water on the carbonyl carbon.
Proton transfer and elimination of benzyl alcohol.
Formation of the unstable carbamic acid.
Spontaneous decarboxylation to the primary amine.
Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically employed for this transformation. fishersci.co.ukmasterorganicchemistry.com
Base-Catalyzed Hydrolysis:
Hydrolysis of carbamates under basic conditions is also possible, although it is generally considered to be slower than acid-catalyzed cleavage for simple alkyl and benzyl carbamates. ukzn.ac.zaacs.org The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the carbamate. This forms a tetrahedral intermediate which can then break down.
The susceptibility to basic hydrolysis is influenced by the nature of the substituents on the carbamate nitrogen and the oxygen. ukzn.ac.za While many carbamates are relatively stable to basic conditions, strong bases can promote hydrolysis. sci-hub.se For instance, the use of sodium tert-butoxide in the presence of water has been reported for the cleavage of primary Boc-carbamates, proceeding through an isocyanate intermediate. sci-hub.se A similar mechanism could be envisioned for benzyl carbamates under specific, strongly basic conditions. However, for benzyl carbamates, direct saponification is a more typical pathway under standard basic conditions (e.g., NaOH or KOH), leading to the formation of the corresponding carbamate salt, which would require subsequent acidification to induce decarboxylation to the amine. The rate of basic hydrolysis can be influenced by steric and electronic effects of the substituents. acs.org
Table 1: Comparison of Hydrolytic Cleavage Pathways for Benzyl Carbamates
| Condition | Mechanism | Reagents | Products | Notes |
| Acidic | Protonation followed by nucleophilic attack and decarboxylation. | Strong acids (e.g., TFA, HCl). fishersci.co.ukmasterorganicchemistry.com | Primary amine, CO₂, Benzyl alcohol. | Generally a mild and efficient method for deprotection. masterorganicchemistry.com |
| Basic | Nucleophilic attack by hydroxide ion, leading to saponification. | Strong bases (e.g., NaOH, KOH). ukzn.ac.za | Carbamate salt, Benzyl alcohol. | Often requires harsher conditions than acidic cleavage for complete reaction. ukzn.ac.za |
Thermal decomposition of carbamates can lead to the formation of amines through decarboxylation. This process involves heating the carbamate to a temperature high enough to induce the elimination of carbon dioxide. The stability of the carbamate towards thermal decarboxylation is dependent on its structure. For some carbamates, this process can occur at temperatures exceeding 140°C. rsc.org The reaction proceeds through the formation of a transient carbamic acid, which then loses carbon dioxide to give the amine. rsc.org
In the context of this compound, heating the compound could potentially lead to the loss of the benzyloxycarbonyl group to generate 2-azido-4-chlorobutanamine. However, the presence of the azide group introduces a significant competing reaction pathway, as azides are also thermally labile and can decompose to form highly reactive nitrenes. Therefore, the outcome of thermal treatment would likely be a complex mixture of products resulting from both carbamate decarboxylation and azide decomposition. The specific conditions would determine the predominant pathway.
Another potential thermal pathway for some carbamates is the elimination of an alkene and carbon dioxide to form an amine, although this is more relevant for carbamates with a β-hydrogen on the alcohol portion, which is not the case for a benzyl group.
Interplay of Functional Groups: Synergistic and Antagonistic Effects on Reactivity
The reactivity of this compound is not simply the sum of the reactivities of its individual functional groups. The groups can influence each other, leading to synergistic or antagonistic effects.
Synergistic Effects:
Activation towards Nucleophilic Substitution: The electron-withdrawing nature of the azido group and the carbamate function can potentially activate the C-Cl bond at the 4-position towards nucleophilic substitution, although this effect would be transmitted through the alkyl chain and may be modest.
Intramolecular Reactions: The presence of multiple reactive sites allows for the possibility of intramolecular reactions. For example, under conditions that promote the formation of a nitrene from the azide (e.g., thermolysis or photolysis), the nitrene could potentially react intramolecularly with the carbamate or other parts of the molecule. Similarly, if the amine is deprotected, it could act as an internal nucleophile, potentially displacing the chloride to form a cyclic product (a piperidine (B6355638) derivative), although this would be a 6-endo-tet cyclization which is generally disfavored by Baldwin's rules.
Antagonistic Effects:
Competing Reaction Pathways: The presence of multiple reactive groups can lead to a lack of selectivity in reactions. For example, a reagent intended to react with the chloride could also react with the azide or the carbamate. Strong nucleophiles/bases could potentially react at the C-Cl bond, the carbamate carbonyl, or the azide.
Stability Issues: As mentioned in the context of thermal decarboxylation, the thermal lability of the azide group competes with the thermal decarboxylation of the carbamate. The decomposition of the azide would likely occur at a lower temperature than the decarboxylation of the benzyl carbamate, potentially preventing the selective formation of the amine via this route.
Hydrolytic Stability: The electron-withdrawing effect of the adjacent azido group might slightly influence the stability of the carbamate towards hydrolysis, though this effect is likely to be minor compared to the direct electronic effects on the carbamate nitrogen itself.
Mechanistic Investigations of Key Chemical Transformations
Elucidation of Transient Reaction Intermediates
There is no available scientific literature that details the experimental elucidation of transient reaction intermediates formed during transformations of Benzyl (B1604629) (2-azido-4-chlorobutanoyl)carbamate.
Spectroscopic Detection Methods (e.g., Time-Resolved IR, NMR, Mass Spectrometry)
No studies utilizing time-resolved IR, NMR, or mass spectrometry to detect and characterize transient species in reactions involving Benzyl (2-azido-4-chlorobutanoyl)carbamate have been published. Such studies would be essential to understanding reaction pathways, for instance, by identifying the formation of an acyl isocyanate intermediate resulting from a Curtius rearrangement of the acyl azide (B81097) moiety.
Isotopic Labeling Studies for Atom Tracing
Isotopic labeling is a powerful technique for tracing the fate of atoms throughout a reaction mechanism. However, no isotopic labeling studies have been reported for this compound to elucidate the mechanisms of its potential reactions, such as nucleophilic substitution at the carbon bearing the chlorine atom or reactions involving the azide group.
Kinetic Studies and Reaction Rate Determination
A search of the scientific literature yielded no data on the kinetic studies or reaction rate determinations for any chemical transformation of this compound. To understand the factors influencing its reactivity, such studies would be necessary to determine rate laws, activation energies, and the effect of reactant concentrations on the reaction rate.
Stereochemical Analysis of Reaction Products
The carbon atom at the 2-position of the butanoyl chain in this compound is a stereocenter. Therefore, reactions involving this center could proceed with retention, inversion, or racemization of stereochemistry. However, no studies have been published that analyze the stereochemical outcome of any reaction involving this compound. Such an analysis would be crucial for understanding the reaction mechanism, for example, in nucleophilic substitution reactions where SN1 and SN2 pathways lead to different stereochemical products.
Influence of Catalysis and Reaction Conditions on Pathway Selectivity
The influence of catalysts and varying reaction conditions (e.g., temperature, solvent, pressure) on the selectivity of reaction pathways for this compound has not been investigated in the available scientific literature. Research in this area would be vital for controlling the outcome of its transformations, potentially directing the reaction towards a desired product while minimizing the formation of side products.
Theoretical Chemistry and Computational Modeling of Benzyl 2 Azido 4 Chlorobutanoyl Carbamate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful tools for investigating the electronic structure and reactivity of molecules like Benzyl (B1604629) (2-azido-4-chlorobutanoyl)carbamate. researchgate.netcuny.edu These methods can determine molecular geometries, energies, and electronic properties, which are fundamental to understanding chemical behavior. cuny.edunrel.gov For instance, methods like B3LYP and M06-2X are commonly employed to study organic molecules, providing a balance between computational cost and accuracy. nrel.govnih.govnih.gov
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).
For a molecule like Benzyl (2-azido-4-chlorobutanoyl)carbamate, the HOMO is expected to be localized on the azide (B81097) and carbamate (B1207046) groups, which are rich in lone-pair electrons. nih.gov Conversely, the LUMO is likely to be associated with the electrophilic centers of the molecule, such as the carbon atom attached to the chlorine and the carbonyl carbon. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
In analogous systems, such as phenyl azide, the dominant orbital interaction in cycloaddition reactions involves the LUMO of the azide. acs.org For carbamates, the HOMO can be delocalized along the O-C-N system, influencing its reactivity. nih.gov A hypothetical FMO analysis for this compound would likely reveal a complex interplay of the different functional groups, with the azide moiety playing a significant role in its potential cycloaddition reactions.
Table 1: Illustrative Frontier Molecular Orbital Energies for Analogous Functional Groups
This table presents typical HOMO and LUMO energy values for molecules containing functional groups similar to those in this compound, as determined by computational methods. These values are for illustrative purposes to indicate the expected electronic characteristics.
| Functional Group/Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method |
| Phenyl Azide | - | - | - | ωB97X-D |
| Ethyl Carbamate | - | - | - | Not Specified |
| 1-Chlorobutane | - | - | - | Not Specified |
Data for specific values for these analogous molecules was not available in the provided search results.
A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its atomic coordinates. libretexts.orglibretexts.org It serves as a "map" for chemical reactions, where valleys represent stable reactants, products, and intermediates, while mountain passes correspond to transition states. libretexts.orgyoutube.com Computational methods are used to calculate the energy at numerous points on this surface to map out the lowest energy path from reactants to products, known as the reaction coordinate. youtube.comvisualizeorgchem.com
For this compound, a key reaction to study would be the S_N2 displacement of the chloride ion. A PES map for this reaction would typically be generated by varying the bond distances of the incoming nucleophile and the leaving chloride group. aip.org The highest point on the reaction path would be the transition state, a first-order saddle point on the PES. libretexts.org Characterizing this transition state, including its geometry and energy, is crucial for calculating the activation energy and predicting the reaction rate. nih.gov For example, in the reaction of benzenesulfonyl azides with alkenes, DFT calculations have been used to determine that the pathway involving a triazoline intermediate has a significantly lower activation barrier than the pathway involving a nitrene intermediate. nih.gov
Conformational Analysis and Energy Minimization
Due to the presence of several single bonds, this compound can exist in numerous conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule (conformers) and to determine their relative energies. This is important because the observed properties of a molecule are a weighted average of the properties of its populated conformers. nih.gov
Computational methods, such as DFT and molecular mechanics, are employed to perform a systematic search of the conformational space. nih.govresearchgate.net Each potential conformer's geometry is optimized to find a local energy minimum. A subsequent frequency calculation confirms that the structure is a true minimum (no imaginary frequencies) and provides the Gibbs free energy, which is used to determine the relative populations of the conformers at a given temperature. nrel.govnih.gov For carbamate-containing molecules, intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. nih.gov The relative energies of these conformers can be benchmarked by comparing calculated values with experimental data for related systems. nih.gov
Prediction of Spectroscopic Parameters to Aid Experimental Characterization
Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of a newly synthesized compound like this compound.
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using quantum chemical methods. nrel.gov These calculated frequencies can be correlated with experimental IR spectra to assign specific absorption bands to particular vibrational modes. For the target molecule, characteristic vibrational frequencies for the azide (N₃) asymmetric stretch (typically around 2100-2250 cm⁻¹), the carbonyl (C=O) stretch (around 1700 cm⁻¹), and the C-Cl stretch would be of particular interest. nih.govresearchgate.net Scaling factors are often applied to the calculated harmonic frequencies to better match experimental data. researchgate.net Machine learning models are also emerging as a rapid and accurate method for predicting IR spectra directly from molecular structures. arxiv.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. nih.govnih.gov The process typically involves optimizing the geometry of the molecule, followed by a GIAO (Gauge-Including Atomic Orbital) calculation of the magnetic shielding tensors. researchgate.net To obtain accurate predictions, it is often necessary to perform a conformational search and calculate the Boltzmann-averaged chemical shifts of the most stable conformers. nih.govgithub.io Recent advancements in machine learning have also led to highly accurate predictions of ¹H NMR chemical shifts. nih.gov
Table 2: Illustrative Calculated Vibrational Frequencies for Key Functional Groups
This table shows typical calculated and experimental IR absorption frequencies for the functional groups present in this compound.
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| Azide (in CH₃N₃) | Asymmetric NNN Stretch | ~2250 (scaled) | ~2140 |
| Azide (in CH₃N₃) | Symmetric NNN Stretch | ~1330 (scaled) | ~1270 |
| Carbamate (C=O) | Carbonyl Stretch | - | ~1706 and ~1690 |
| C-Cl Bond | C-Cl Stretch | - | 650-850 |
Specific calculated values for the target molecule are not available. Data is based on analogous compounds from sources nih.govresearchgate.net.
Computational Approaches to Reaction Mechanism Prediction
Computational chemistry provides a framework for elucidating the detailed step-by-step mechanisms of chemical reactions. cuny.edu For this compound, several reaction pathways could be investigated.
One important reaction of organic azides is their thermal or photochemical decomposition to form a highly reactive nitrene intermediate, which can then undergo various insertions or rearrangements. researchgate.net Computational studies can map the potential energy surface for this decomposition, calculating the activation barrier and characterizing the resulting nitrene (singlet or triplet state). researchgate.net
Another key reaction class for azides is the [3+2] cycloaddition with alkynes or alkenes (e.g., the Huisgen cycloaddition). acs.org DFT calculations can be used to model the transition states for these reactions, predict their regioselectivity and stereoselectivity, and determine whether the mechanism is concerted or stepwise. nih.govrsc.org For example, studies on the reaction of benzenesulfonyl azides have shown that the cycloaddition pathway is energetically more favorable than the one involving nitrene formation. nih.gov By modeling these potential pathways for this compound, computational chemistry can predict its likely reactive behavior under different conditions, guiding experimental design.
Advanced Analytical Characterization Techniques in Organic Chemistry Research
Applications in Advanced Organic Synthesis As a Building Block
Precursor for Enantioenriched Amino Acid Derivatives
The azide (B81097) functionality is a well-established masked form of an amine. This feature is particularly useful in the synthesis of non-proteinogenic and enantioenriched amino acids, which are crucial components of many pharmaceutical agents and biochemical probes. The azide can be chemoselectively reduced to the corresponding amine under mild conditions, often with high stereoretention if a chiral center is present.
The reduction of the α-azido group in Benzyl (B1604629) (2-azido-4-chlorobutanoyl)carbamate would yield a protected α-amino-γ-chloro acid derivative. This transformation is typically achieved through catalytic hydrogenation (e.g., using Pd/C) or with phosphine (B1218219) reagents like triphenylphosphine (B44618) via the Staudinger reaction. nih.govgoogle.com The resulting amino compound can then be further elaborated. For instance, subsequent hydrolysis of the benzyl carbamate (B1207046) would unmask the amino acid. The presence of the chloro group allows for further diversification before or after the reduction of the azide.
Table 1: Hypothetical Reduction Conditions for Azide to Amine Conversion
| Reagent System | Solvent | Temperature (°C) | Potential Advantages |
| H₂, Pd/C (5%) | Methanol or Ethyl Acetate | 25-30 | Clean conversion, mild conditions. google.com |
| Triphenylphosphine, then H₂O | THF/Water | 25-50 | Staudinger ligation, avoids heavy metals. researchgate.net |
| Sodium borohydride, CoCl₂ | Methanol | 0-25 | Mild, selective reduction. |
| Samarium(II) iodide | THF | -78 to 25 | Useful for complex substrates. |
This table presents plausible conditions based on known chemical transformations of similar azido (B1232118) compounds and is for illustrative purposes.
Role in the Construction of Complex Heterocyclic Systems
Organic azides are exceptionally useful precursors for the synthesis of nitrogen-containing heterocycles. researchgate.netmdpi.com The azide group in Benzyl (2-azido-4-chlorobutanoyl)carbamate can undergo various transformations to yield a range of heterocyclic cores. dntb.gov.uanih.gov
One of the most powerful applications of azides in heterocyclic synthesis is the [3+2] cycloaddition reaction, often referred to as "click chemistry," with alkynes to form 1,2,3-triazoles. The chloro-substituted side chain of the title compound provides a handle for introducing an alkyne either inter- or intramolecularly. For example, substitution of the chloride with an alkynyl-containing nucleophile would set the stage for an intramolecular cycloaddition, leading to bicyclic triazole systems.
Furthermore, the thermal or photochemical decomposition of the azide can generate a highly reactive nitrene intermediate. This nitrene can undergo intramolecular C-H insertion into the alkyl chain to form substituted pyrrolidines or piperidines, depending on the regioselectivity of the insertion. The presence of the electron-withdrawing carbamate group can influence the reactivity and stability of the nitrene.
Table 2: Potential Heterocyclic Scaffolds from this compound
| Reaction Type | Potential Product | Key Transformation |
| Intramolecular [3+2] Cycloaddition | Bicyclic Triazoles | Azide + internal alkyne |
| Intramolecular Nitrene Insertion | Substituted Pyrrolidines/Piperidines | Thermal/photochemical azide decomposition |
| Aza-Wittig Reaction | Cyclic Imines/Heterocycles | Reaction with internal phosphine and carbonyl |
| Reductive Cyclization | Lactams | Reduction of azide and intramolecular amidation |
This table illustrates hypothetical synthetic outcomes based on established reactivity of azides and is for conceptual purposes.
Synthesis of Bioactive Compound Scaffolds through Derivatization
The trifunctional nature of this compound makes it an ideal starting point for the generation of compound libraries for drug discovery. Each functional group can be addressed with a degree of orthogonality, allowing for the systematic variation of substituents.
For instance, the chloride can be displaced by a variety of nucleophiles (e.g., amines, thiols, azides, carboxylates) to introduce diverse side chains. The azide can be converted into a triazole ring with different substitution patterns via click chemistry, or reduced to an amine which can then be acylated or alkylated. Finally, the carbamate can be deprotected to reveal a primary amine, which can participate in peptide couplings or other modifications. This modular approach enables the rapid synthesis of a wide array of structurally distinct molecules from a single, advanced precursor.
Integration into Divergent Synthetic Pathways
A hallmark of a versatile building block is its utility in divergent synthesis, where a common intermediate is used to produce a range of structurally different products. This compound is well-suited for such strategies.
A synthetic plan could start with the selective reaction of one functional group, leaving the others intact for subsequent transformations. For example:
Chloride Substitution First: Reaction with a nucleophile at the C-4 position, followed by either reduction of the azide or its participation in a cycloaddition.
Azide Reaction First: Formation of a triazole ring, followed by manipulation of the chloro and carbamate groups.
Simultaneous Transformation: Conditions that effect both the azide and chloride, for example, reaction with a nucleophile that can first displace the chloride and then react with the azide in an intramolecular fashion.
This ability to direct the synthetic pathway based on the chosen reaction sequence underscores the value of this compound as a sophisticated tool for the modern synthetic chemist.
Future Research Trajectories and Unexplored Potential
Development of Green Chemistry Methodologies for Synthesis and Transformations
Future research will likely prioritize the development of sustainable methods for the synthesis and subsequent chemical transformations of Benzyl (B1604629) (2-azido-4-chlorobutanoyl)carbamate. Green chemistry principles, such as atom economy, use of safer solvents, and catalytic processes, are central to this endeavor.
For the transformation of the azide (B81097) moiety, copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," represents a highly efficient and atom-economical reaction that tolerates a wide range of functional groups and can often be performed in benign solvents, including water. pnas.org Future work could focus on optimizing catalytic systems, for instance, using magnetically recoverable nanocatalysts to simplify purification and catalyst recycling, further enhancing the green credentials of such transformations. nih.gov
The development of one-pot or tandem reactions would also be a key area. A process where the initial synthesis is immediately followed by a transformation, such as a cycloaddition or reduction, without isolating the intermediate would significantly reduce solvent waste and energy consumption.
Table 1: Comparison of Hypothetical Synthetic Approaches
| Parameter | Traditional Approach | Potential Green Approach |
|---|---|---|
| Azide Source | Trimethylsilyl azide | In-situ generation from safer precursors |
| Solvents | Dichloromethane, Chloroform | Water, Ethanol, or solvent-free conditions researchgate.net |
| Catalysis | Stoichiometric reagents | Recyclable organocatalysts or metal catalysts nih.govrsc.org |
| Purification | Silica gel chromatography | Crystallization, extraction with green solvents |
| Waste | Halogenated organic waste | Biodegradable or recyclable waste streams |
Exploration of Photoredox and Electrochemical Reactivity
The azide and chloride functionalities within Benzyl (2-azido-4-chlorobutanoyl)carbamate make it an excellent candidate for investigation under photoredox and electrochemical conditions, which offer mild and sustainable alternatives to traditional chemical transformations.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating reactive radical intermediates under gentle conditions. The azide group can be reduced by a photocatalyst, such as Ru(bpy)₃Cl₂, to generate an anilino-type radical upon loss of dinitrogen gas. acs.orgnih.gov This radical could then participate in various coupling reactions. For instance, dual catalytic systems combining a photoredox catalyst with a nickel catalyst have been used for the cross-coupling of aryl azides with aryl electrophiles. acs.org Future research could explore intramolecular cyclization reactions of the generated radical onto the aromatic ring of the benzyl carbamate (B1207046) or intermolecular couplings with other partners. Photoredox-mediated reactions could also target the alkyl chloride moiety or enable cascade reactions involving both the azide and the chloride. core.ac.ukresearchgate.net
Electrochemical Methods: Electrochemistry provides a reagent-free method for oxidation and reduction. The azide group can be electrochemically reduced to an amine, offering a clean alternative to metal hydrides or catalytic hydrogenation. nih.gov Furthermore, electrochemical methods have been successfully employed for the synthesis of secondary amines from ketones and primary amines, a process known as electrochemical reductive amination. mdma.ch This suggests that the carbonyl group in the target molecule could be a handle for further electrochemical modifications. The electrochemical oxidation of amines to form nitriles or imines is also well-established, presenting potential pathways for transforming the molecule after the azide is reduced. researchgate.netnih.govnih.gov
Table 2: Potential Photoredox and Electrochemical Transformations
| Method | Functional Group Targeted | Potential Reaction | Significance |
|---|---|---|---|
| Photoredox Catalysis | Azide | Reductive denitrogenation and C-N or C-C bond formation acs.orgresearchgate.net | Access to complex nitrogen-containing scaffolds under mild conditions. |
| Photoredox Catalysis | Alkyl Chloride | Reductive coupling with nucleophiles | Forms new C-C or C-heteroatom bonds without harsh reagents. |
| Electrochemistry | Azide | Reduction to primary amine | Clean conversion, avoiding metal reagents. nih.gov |
| Electrochemistry | Carbamate/Amine | Oxidative coupling or modification nih.gov | Synthesis of novel derivatives without external oxidants. |
Application in Supramolecular Chemistry and Materials Science
The distinct functional groups of this compound offer multiple points for non-covalent interactions and covalent linkages, making it a promising building block for supramolecular assemblies and functional materials.
The carbamate group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), capable of forming predictable self-assembly motifs like dimers or polymeric chains. nih.gov Studies on other carbamate-containing molecules have shown their ability to form robust hydrogen-bonded networks. nih.gov The interplay of these hydrogen bonds with other potential interactions, such as π-stacking from the benzyl group, could be explored to design complex, self-assembling systems. acs.org Furthermore, the introduction of CO₂ can react with amine functionalities to form carbamate salt bridges, offering a reversible, chemical switch to control the assembly and disassembly of supramolecular polymers. researchgate.net After deprotection of the benzyl carbamate, the resulting primary amine could be used in such CO₂-switchable systems.
The azide group is a key functional handle for materials modification via "click chemistry." pnas.org The molecule could be grafted onto polymer backbones or surfaces functionalized with alkynes to impart specific properties. For example, it could be used to functionalize biomaterials, nanoparticles, or hydrogels. The presence of the chloro group offers an orthogonal site for further modification, for example, through nucleophilic substitution, allowing for the creation of multifunctional materials. libretexts.org
Automated Synthesis and High-Throughput Experimentation
Automated synthesizers can handle the sequential steps required for the synthesis of the target molecule, including the protection of amines with carbamates (a process already available in some automated systems), acylation, and subsequent functional group interconversions. sigmaaldrich.comillinois.edunih.gov An automated platform could be programmed to systematically vary the starting materials—for example, by using different amino acids or alcohols—to rapidly generate a library of analogues. This would be invaluable for structure-activity relationship (SAR) studies in a medicinal chemistry context. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
